![molecular formula C13H16F3N3OS B2767884 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1024224-87-0](/img/structure/B2767884.png)
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical effects.
科学的研究の応用
To address the absence of specific information on "4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide," we can discuss the broader context of piperazine derivatives' applications in scientific research:
Piperazine Derivatives in Neurological Research Piperazine derivatives have been extensively studied for their neurological effects, including their potential use as treatments for Parkinson's disease, as demonstrated by the case of MPTP (a neurotoxin that produces parkinsonism) and its analogs, which have been used to model Parkinson's disease in research to understand the disease and develop potential treatments (Langston, 1983).
Psychopharmacological Effects Studies on compounds like TFMPP (trifluoromethylphenylpiperazine) reveal the psychopharmacological interests in piperazine derivatives, investigating their subjective effects and potential recreational use. These compounds can elicit effects similar to other known stimulants, thereby contributing to the understanding of serotonin release mechanisms and their impact on mood and perception (Jan, Sheridan, Kydd, & Kirk, 2010).
Metabolism and Pharmacokinetics Research on the metabolism and pharmacokinetics of specific piperazine derivatives provides insights into how these compounds are processed by the body, their potential therapeutic uses, and safety profiles. For example, the metabolism of HIV-1 protease inhibitors involving piperazine structures can inform the development of more effective and safer antiviral drugs (Balani, Arison, Mathai, Kauffman, Miller, Stearns, & Chen, 1995).
作用機序
Target of Action
The primary target of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, altering the metabolism of certain fatty acids .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites. EETs have vasodilatory and anti-inflammatory effects, so inhibiting their degradation by sEH can lead to increased levels of EETs and thus enhanced anti-inflammatory and vasodilatory responses .
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of the trifluoromethoxyphenyl group , may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic drugs are generally well-absorbed and can distribute widely in the body, but they may also be subject to extensive metabolism, which can affect their bioavailability.
Result of Action
The inhibition of sEH by this compound can lead to molecular and cellular effects such as reduced inflammation and lowered blood pressure . These effects are due to the increased levels of EETs resulting from sEH inhibition .
特性
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3OS/c1-18-6-8-19(9-7-18)12(21)17-10-2-4-11(5-3-10)20-13(14,15)16/h2-5H,6-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNASYLMOWQEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

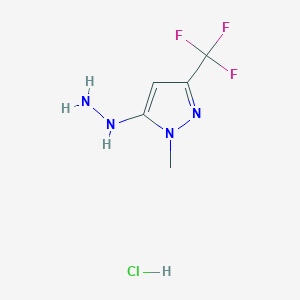

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)
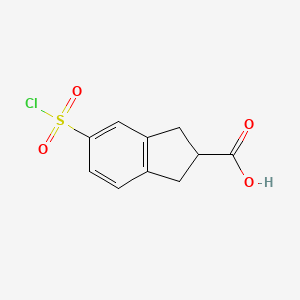

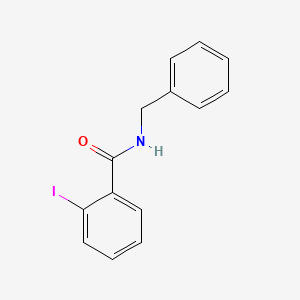
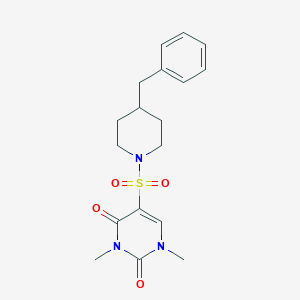
amine hydrochloride](/img/structure/B2767814.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)
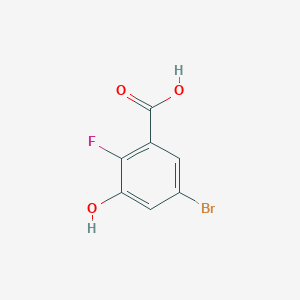
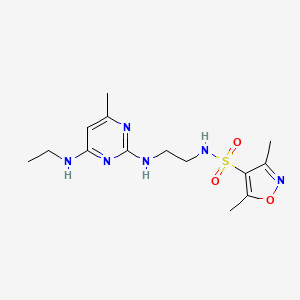
![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)
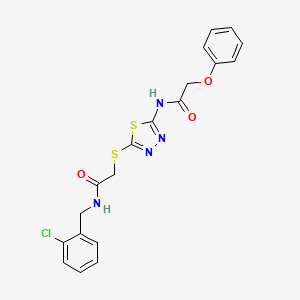
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)